![molecular formula C14H12F2N2O2 B15208755 1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one CAS No. 657402-41-0](/img/structure/B15208755.png)
1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with acetyl and methyl groups, as well as a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. In this case, 3-methyl-1-phenyl-2-pyrazolin-5-one can be used as the starting material.
Acetylation: The acetyl group is introduced by reacting the pyrazole derivative with acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of the acetylated pyrazole with a difluorobenzene derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(4-Acetyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone: Lacks the methyl group on the pyrazole ring.
1-(2-(4-Methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone: Lacks the acetyl group on the pyrazole ring.
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-phenyl)ethanone: Lacks the difluorophenyl group.
Uniqueness
1-(2-(4-Acetyl-3-methyl-1H-pyrazol-1-yl)-4,5-difluorophenyl)ethanone is unique due to the presence of both acetyl and methyl groups on the pyrazole ring, as well as the difluorophenyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Propiedades
Número CAS |
657402-41-0 |
|---|---|
Fórmula molecular |
C14H12F2N2O2 |
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
1-[2-(4-acetyl-3-methylpyrazol-1-yl)-4,5-difluorophenyl]ethanone |
InChI |
InChI=1S/C14H12F2N2O2/c1-7-11(9(3)20)6-18(17-7)14-5-13(16)12(15)4-10(14)8(2)19/h4-6H,1-3H3 |
Clave InChI |
XWFCGIFFDPAGIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1C(=O)C)C2=CC(=C(C=C2C(=O)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
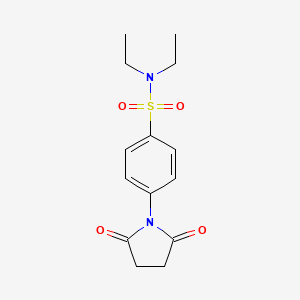
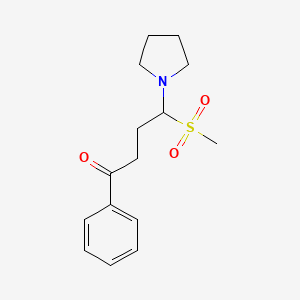
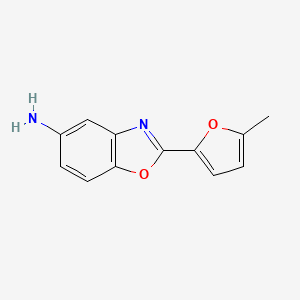
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
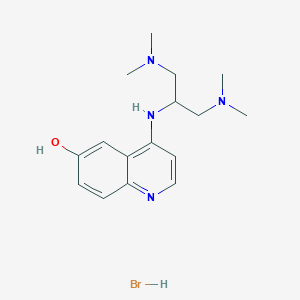

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)

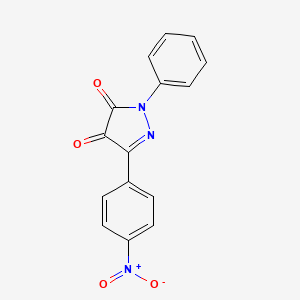
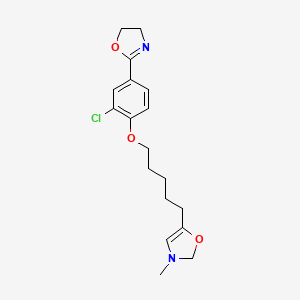
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)

